
hapalindole G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hapalindole G is a natural product that was first isolated from the marine cyanobacterium, Fischerella ambigua, in 1996. It belongs to the hapalindole family of alkaloids and has shown significant promise in scientific research due to its unique chemical structure and biological activity.
科学研究应用
1. 生物合成和化学结构
Hapalindoles,包括hapalindole G,在复杂的多环环系统中具有吲哚生物碱。由于其复杂的化学结构,它们的生物合成一直备受关注。关键研究揭示了特定基因簇和酶参与这些结构的形成。例如,Li等人(2015年)在蓝藻Fischerella ambigua中鉴定了编码hapalindole生物合成的fam基因簇。这个过程涉及到酶如FamD1、FamD2和FamC1,通过生化反应如Cope重排和环化共同形成hapalindoles的四环核心环系统(Li et al., 2015)。
2. 生物活性和潜在应用
Hapalindole G,像其他与hapalindole相关的生物碱一样,展现出多样的生物活性,使它们成为药理学研究的对象。例如,Mo等人(2010年)报道了从Fischerella ambigua中分离出与hapalindole相关的生物碱,强调它们对结核分枝杆菌的强抑制活性,表明了潜在的抗微生物应用(Mo et al., 2010)。同样,Cagide等人(2014年)证明hapalindoles可以作为钠通道调节剂,暗示了它们在神经学研究或治疗中的潜在用途(Cagide et al., 2014)。
3. 合成和化学修饰
hapalindoles的复杂结构引发了人们对其全合成和化学修饰的兴趣。Richter等人(2008年)详细介绍了hapalindole家族几种成员的全合成,强调了其合成方法的高效性和实用性,这有助于这些化合物的生产和研究(Richter et al., 2008)。
4. 抗癌研究
hapalindole G及其衍生物已被探索其抗癌性能。Acuña等人(2018年)研究了hapalindole H(一种相关化合物)对前列腺癌细胞的影响,发现它是核因子-kappa B(NF-ĸB)的强效抑制剂,并通过内源线粒体途径诱导凋亡,突显了其在癌症治疗中的潜力(Acuña et al., 2018)。
5. 免疫调节效应
对hapalindoles的免疫调节效应的研究揭示了它们在治疗自身免疫性疾病和癌症中的潜力。Chilczuk等人(2019年)确定hapalindole A为一种强效化合物,可减少T细胞增殖,表明其在免疫调节中的应用(Chilczuk et al., 2019)。
属性
CAS 编号 |
102045-13-6 |
|---|---|
产品名称 |
hapalindole G |
分子式 |
C21H23ClN2 |
分子量 |
338.9 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18+,19+,21-/m0/s1 |
InChI 键 |
UGBGKUYYYCTXAK-DBKAPMEGSA-N |
手性 SMILES |
C[C@@]1([C@@H](C[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
规范 SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
同义词 |
hapalindole G |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



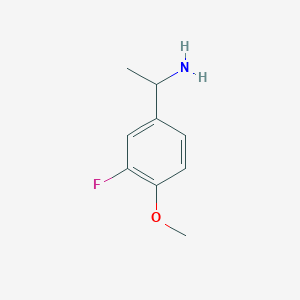
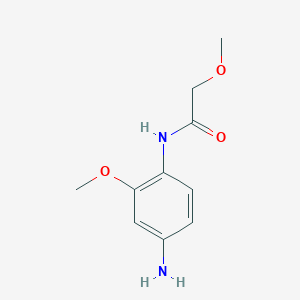
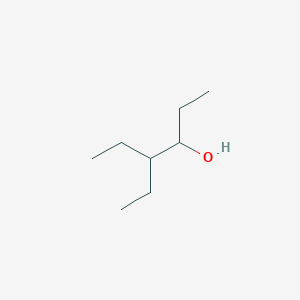

![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
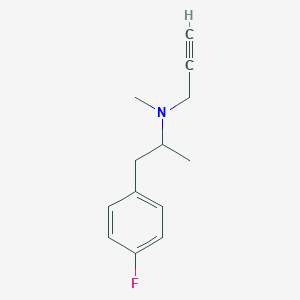
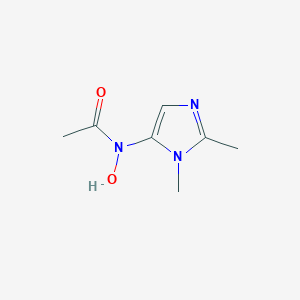
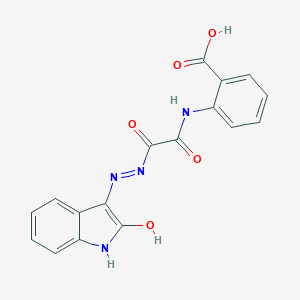
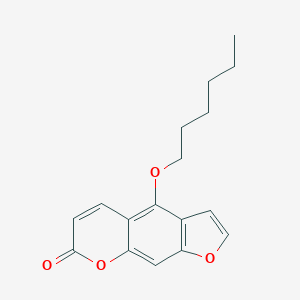
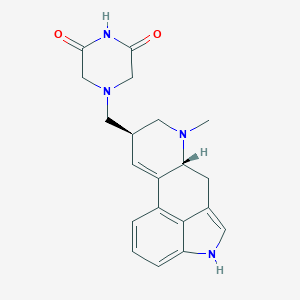
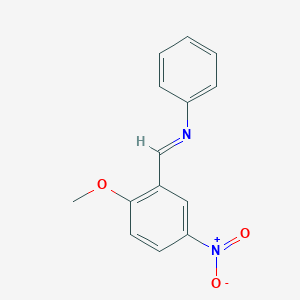
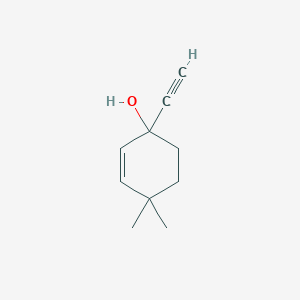
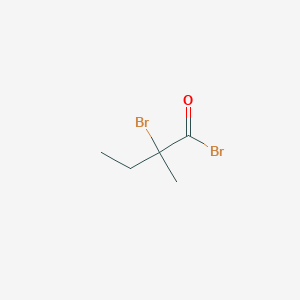
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)